

PFDA Biomonitoring Trends and Temporal Decline

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Perfluorodecanoic acid

CAS No.: 335-76-2

Cat. No.: S539037

Get Quote

The following table summarizes the key data on the temporal trend of PFDA in the general U.S. population, as monitored by the National Health and Nutrition Examination Survey (NHANES).

Time Period	Median Serum Concentration (ng/mL)	25th, 75th Percentile (ng/mL)	Data Source / Context
2005-2006	0.3	(0.2, 0.5)	NHANES [1]
2017-2018	0.2	(0.1, 0.3)	NHANES [1]

Additional Context

Geographic Scope: U.S. general population [1]

Biomarker: Serum [1]

Supporting Data: A study of American Red Cross donors also showed a **50% decline** in geometric mean PFDA concentrations from 2000-2001 to 2015 [1]

This decline is part of a broader trend observed for several Per- and Polyfluoroalkyl Substances (PFAS), largely due to industry phase-outs and regulatory actions [2] [1].

Key Experimental Protocols

The data on temporal trends primarily comes from large-scale public health surveillance programs. Here are the methodologies relevant to the data presented:

1. NHANES Biomonitoring Protocol The NHANES program, run by the CDC, is the primary source for population-level biomonitoring data in the U.S. [2].

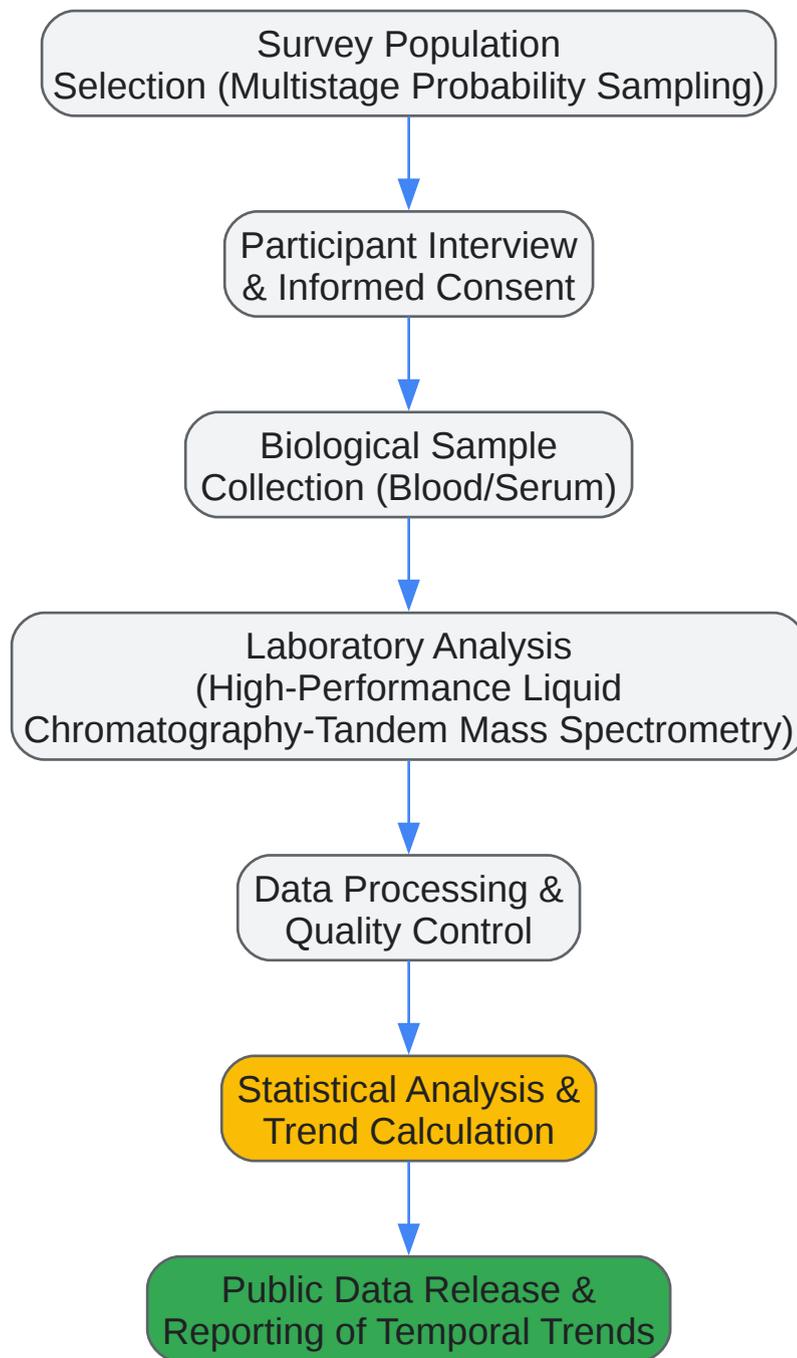
- **Study Design:** A continuous, cross-sectional survey using a complex, multistage, probability sampling design to be representative of the non-institutionalized U.S. population [2].
- **Sample Collection:** Blood samples are collected from participants.
- **Analytical Technique:** PFAS are measured in serum samples using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) [3]. The CDC employs rigorous quality control and participates in programs like the Ring Test for inter-laboratory comparison to ensure data quality and comparability over time [4].

2. Toxicokinetic (TK) Modeling While not a direct source for the trend table, TK modeling is a key methodology for interpreting biomonitoring data and connecting external exposure to internal dose. These models can be adapted to predict serum concentrations for PFAS like PFDA based on animal data, supporting risk assessment [5].

- **Model Type:** Compartmental or Physiologically Based Toxicokinetic (PBTK) models.
- **General Workflow:** Models are parameterized using animal data (e.g., from non-human primates) and then scaled to humans using human physiological parameters (e.g., body weight, cardiac output). Model parameters are calibrated to match known human half-lives where data exist [5].
- **Validation:** Models are validated by checking if their predictions for well-studied PFAS (like PFOA and PFOS) align with observed human biomonitoring data [5].

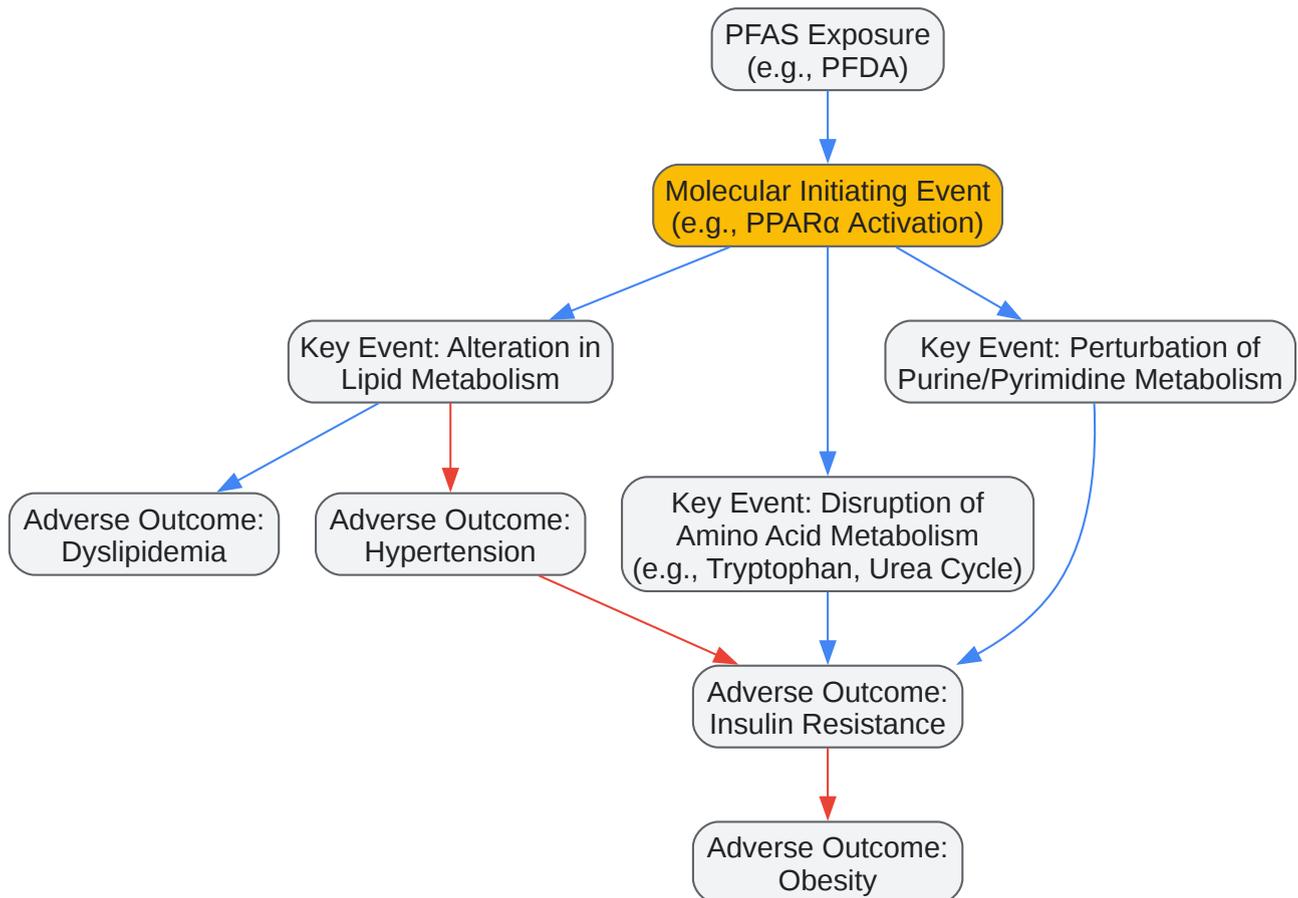
Methodological Workflow and Pathway Analysis

The following diagrams illustrate the core processes behind generating the data and understanding the biological significance of PFDA exposure.



NHANES Biomonitoring Workflow

[Click to download full resolution via product page](#)



PFAS Metabolic Pathway Analysis

[Click to download full resolution via product page](#)

Research Recommendations and Data Gaps

To build a more comprehensive comparison guide as you envisioned, the following areas require further investigation:

- **Expand PFAS Comparison:** Focus on obtaining parallel temporal trend data for other PFAS like **PFOA, PFOS, PFHxS, and PFNA** to enable a direct comparison of their decline rates and current serum levels [3] [1].
- **Refine Metabolic Pathways:** The association between PFDA and specific metabolic outcomes is an area of active research. The pathways shown are commonly reported for PFAS as a class; confirming these for PFDA specifically requires deeper literature review [3] [6].
- **Leverage Advanced Tools:** Using artificial intelligence tools like **AOP-helpFinder** can help systematically scour scientific literature to identify and confirm linkages between specific PFAS like PFDA and adverse metabolic outcomes, supporting the development of Adverse Outcome Pathways (AOPs) [6].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. IRIS Toxicological Review of Perfluorodecanoic Acid ... - NCBI [[ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
2. in NHANES Trends Exposures in California and the... Biomonitored [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
3. Non-targeted metabolomics and associations with per- and ... [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
4. of contaminants in Arctic human populations Temporal trends [link.springer.com]
5. Adapting existing toxicokinetic models to relate perfluoroalkyl ... [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
6. Characterization of Potential Adverse Outcome Pathways ... [[mdpi.com](https://www.mdpi.com/)]

To cite this document: Smolecule. [PFDA Biomonitoring Trends and Temporal Decline]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b539037#pfda-biomonitoring-trends-temporal-decline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com